N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4S2/c1-11-9-25(10-12(2)29-11)31(27,28)14-5-3-13(4-6-14)19(26)24-20-23-18-16(30-20)8-7-15(21)17(18)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNADBLHYAPYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in Natural Sources
The compound is co-occurring with other benzamide derivatives and esters in P. guineense, including:
- Ethyl (3-hydroxyphenyl) carbamate: Notable for its high retention time (chromatographic separation) but lower molecular weight compared to the target compound .
- Benzene, 1,2,3-trimethoxy-5-(2-propenyl)- : Exhibits the highest peak area in chromatographic analysis, indicating abundance, but lacks the sulfonyl and benzothiazole functionalities .
Key Structural Differentiators :
Triazole-Thiones (Compounds [7–9])
- Structure : Feature a 1,2,4-triazole core with phenylsulfonyl and difluorophenyl substituents .
- Tautomerism : Exist exclusively as thione tautomers, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR data .
Hydrazinecarbothioamides (Compounds [4–6])
Q & A
Basic: What are the recommended synthetic strategies for this compound, given its benzothiazole and sulfonamide functional groups?
Answer:
The synthesis of this compound requires multi-step organic reactions, prioritizing sequential functionalization to avoid side reactions. Key steps include:
- Benzothiazole core formation : Cyclization of substituted anilines with thiourea derivatives under acidic conditions, followed by chlorination at positions 4 and 5 using POCl₃ or NCS (refer to analogous benzothiazole syntheses in ) .
- Sulfonamide coupling : React the benzothiazole intermediate with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl chloride in anhydrous DCM, using a base like triethylamine to scavenge HCl. Monitor completion via TLC (hexane:EtOAc 3:1) .
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?
Answer:
- 1H/13C-NMR :
- Benzothiazole protons : Aromatic protons in the range δ 7.2–8.5 ppm (1H-NMR) and sp² carbons at 120–140 ppm (13C-NMR).
- Sulfonamide group : Sulfonyl-linked aromatic protons (deshielded, δ 7.8–8.2 ppm) and quaternary carbons adjacent to sulfur (130–135 ppm).
- Morpholine moiety : Methyl groups (δ 1.2–1.5 ppm) and N–CH₂– signals (δ 3.0–3.5 ppm) .
- IR spectroscopy :
- Sulfonyl (S=O) stretching at 1150–1250 cm⁻¹.
- Benzothiazole C=N stretch near 1600 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with chlorine atoms .
Advanced: How can computational methods guide the optimization of reaction conditions or predict biological activity?
Answer:
- Reaction optimization : Use Density Functional Theory (DFT) to model transition states for key steps (e.g., sulfonamide coupling). Calculate activation energies to identify solvent/temperature conditions that minimize side reactions (e.g., DCM vs. THF) .
- Biological activity prediction : Perform molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinases or proteases). Validate predictions with in vitro assays (IC₅₀ measurements) .
- Tautomer analysis : For compounds with potential tautomerism (e.g., benzothiazole NH), use Gaussian calculations to predict dominant forms and correlate with NMR data .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorptions)?
Answer:
- Stepwise validation :
- Reproduce spectra : Ensure sample purity (HPLC) and eliminate solvent artifacts (e.g., DMSO-d₆ residual protons).
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of sulfonamide groups) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and confirm connectivity (e.g., distinguish benzothiazole protons from morpholine signals) .
- Cross-technique correlation : Compare IR sulfonyl stretches with X-ray crystallography data (if available) to confirm substituent effects .
Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
Answer:
- Disorder in morpholine rings : Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .
- Twinned crystals : Apply TWIN/BASF commands in SHELXL to handle non-merohedral twinning, validated by R-factor convergence .
- Weak diffraction : For small or poorly diffracting crystals, merge multiple datasets (SHELXC/D) and phase using charge-flipping methods .
Advanced: How to design experiments to probe tautomerism or reactive intermediates during synthesis?
Answer:
- Trapping intermediates : Quench reactions at timed intervals (e.g., 30 min, 1 h, 2 h) and analyze via LC-MS to identify intermediates (e.g., thiourea precursors) .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen migration in benzothiazole formation via 2D ¹H-¹⁵N HSQC NMR .
- Kinetic studies : Use stopped-flow IR to monitor real-time changes in C=N or S=O stretches during critical steps .
Advanced: What statistical approaches (e.g., DoE) are effective for optimizing reaction yields or purity?
Answer:
- Design of Experiments (DoE) :
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), catalyst loading (0.5–2 mol%).
- Response surface modeling : Use JMP or Minitab to identify interactions (e.g., high temperature + polar solvent maximizes yield) .
- Validation : Confirm predicted optimum conditions with triplicate runs (RSD < 5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
